molecular formula C18H20N2O2 B5420125 N-(3,5-dimethylphenyl)-3-(propionylamino)benzamide

N-(3,5-dimethylphenyl)-3-(propionylamino)benzamide

Cat. No. B5420125
M. Wt: 296.4 g/mol
InChI Key: GVCCPKXBYPAEHE-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-(propionylamino)benzamide, commonly known as DPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzamide derivatives and has been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of DPA is not fully understood. However, it has been proposed that DPA acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, DPA may reduce inflammation and pain.
Biochemical and Physiological Effects:
DPA has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the activity of COX-2. DPA has also been shown to have anti-tumor effects, which may be due to its ability to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DPA in lab experiments is its wide range of biological activities. DPA has been shown to have anti-inflammatory, analgesic, and anti-tumor effects, which make it a useful compound for studying these biological processes. However, one of the limitations of using DPA in lab experiments is its potential toxicity. DPA has been shown to be toxic to certain cell types, and caution should be taken when using this compound in lab experiments.

Future Directions

There are several potential future directions for the study of DPA. One area of research could be the development of DPA derivatives with improved potency and selectivity. Another area of research could be the study of the potential therapeutic applications of DPA in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to better understand the mechanism of action of DPA and its effects on different biological processes.

Synthesis Methods

The synthesis of DPA involves the reaction of 3,5-dimethylaniline with propionyl chloride to form 3,5-dimethyl-N-propionylaniline. This intermediate is then reacted with benzoyl chloride in the presence of a base to form DPA. The overall synthesis method is shown below:

Scientific Research Applications

DPA has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. DPA has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-4-17(21)19-15-7-5-6-14(11-15)18(22)20-16-9-12(2)8-13(3)10-16/h5-11H,4H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCCPKXBYPAEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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